BI-4464

説明

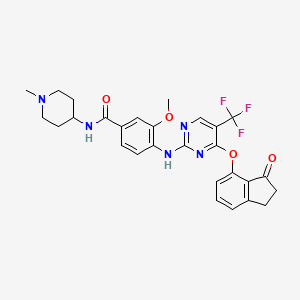

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSSZSMDFABHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BI-4464 as a Chemical Probe for PTK2 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2][3] Its activity is crucial for signal transduction from integrins and growth factor receptors.[2] Dysregulation of PTK2 has been implicated in various pathologies, particularly in cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[4] This has made PTK2 an attractive target for therapeutic intervention.

BI-4464 is a potent and highly selective chemical probe for PTK2.[5][6] As an ATP-competitive inhibitor, it provides a valuable tool for elucidating the kinase-dependent functions of PTK2 in various biological contexts.[5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its application in PTK2 functional studies.

This compound: Mechanism of Action and Properties

This compound functions as a highly selective, ATP-competitive inhibitor of PTK2/FAK.[5][6] The crystal structure of this compound in complex with the PTK2 kinase domain (PDB ID: 6I8Z) reveals its binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity.[7] This targeted inhibition of PTK2's kinase function makes this compound an excellent tool for dissecting the signaling pathways regulated by PTK2 phosphorylation events. Furthermore, the high selectivity of this compound minimizes off-target effects, which is crucial for attributing observed biological outcomes specifically to the inhibition of PTK2. This compound has also been utilized as a PTK2 ligand for the development of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of the PTK2 protein.[5][8]

Data Presentation: Quantitative Activity of this compound

The following table summarizes the key quantitative data for this compound and its derived PROTACs.

| Compound | Assay Type | Target | Value | Reference |

| This compound | Cell-free kinase assay | PTK2/FAK | IC50: 17 nM | [5][6][9][10] |

| This compound | Cell proliferation assay (Human Hepatocellular Carcinoma cell lines) | PTK2/FAK | pIC50: ~5 | [5][11] |

| This compound | Cell viability assay (VLP-treated Human Umbilical Vein Endothelial Cells) | PTK2/FAK | IC50: ~0.9 µM | [5] |

| BI-3663 (PROTAC) | Protein Degradation Assay (11 HCC cell lines) | PTK2/FAK | DC50: 30 nM (median) | [12] |

Experimental Protocols

In Vitro PTK2 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PTK2 kinase activity in a cell-free system.

Materials:

-

Recombinant human PTK2 enzyme

-

PTK substrate (e.g., Poly (Glu:Tyr 4:1))

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the kinase buffer.

-

In a 96-well plate, add the recombinant PTK2 enzyme, the PTK substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for PTK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[13][14]

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Assay: Inhibition of PTK2 Autophosphorylation

This protocol uses Western blotting to assess the ability of this compound to inhibit the autophosphorylation of PTK2 at Tyr397 in cultured cells.

Materials:

-

Cell line expressing PTK2 (e.g., human hepatocellular carcinoma cell lines like SNU387, HUH-1, or HepG2)[5][11]

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 10% glycerol, 1% Triton X-100, 0.1% SDS, 1% NP-40) supplemented with protease and phosphatase inhibitors[1]

-

Primary antibodies: anti-phospho-PTK2 (Tyr397) and anti-total-PTK2

-

HRP-conjugated secondary antibody

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 18 hours).[5][11]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1] For phospho-antibodies, BSA is often recommended.[15]

-

Incubate the membrane with the primary antibody against phospho-PTK2 (Tyr397) overnight at 4°C.[16]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PTK2 to confirm equal loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of PTK2 autophosphorylation.

Cell Viability/Proliferation Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 18-72 hours).[5][11]

-

Add the MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]

-

If using MTT, add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.[18]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 or pIC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PTK2 (FAK) signaling pathway activation and downstream effectors.

Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of PTK2.

Caption: General experimental workflow for cellular assays using this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. uniprot.org [uniprot.org]

- 3. PTK2 Monoclonal Antibody (OTI4D11) (TA506174) [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rcsb.org [rcsb.org]

- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | PTK2/FAK抑制剂 | MCE [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. promega.com.cn [promega.com.cn]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Downstream Effects of BI-4464 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK). With an IC50 of 17 nM, this compound demonstrates potent activity against its target.[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the downstream effects of this compound treatment. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this potent FAK inhibitor. While much of the recent research has focused on the integration of this compound into Proteolysis Targeting Chimeras (PROTACs) to induce FAK degradation, this guide will also delineate the direct inhibitory effects of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FAK) | 17 nM | Cell-free assay | [1][2][3] |

| pIC50 (Cell Proliferation) | ~5 | Human Hepatocellular Carcinoma (HCC) cell lines (SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423) | [1] |

| IC50 (Cell Viability) | ~0.9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ebola Virus-like particles | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the downstream effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

a. Materials:

-

This compound

-

Adherent cancer cell line of interest (e.g., HCC cell lines)

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

b. Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 18 hours).[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 or pIC50 value.

Western Blot Analysis for FAK and p-AKT

This protocol outlines the steps to analyze the protein levels of total FAK and phosphorylated AKT (a key downstream effector) following this compound treatment.

a. Materials:

-

This compound

-

Cancer cell line of interest

-

Complete growth medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FAK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

b. Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the ECL substrate.

-

Image Acquisition: Visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Migration Assay (Transwell Assay)

This protocol provides a general framework for assessing the effect of this compound on cancer cell migration.

a. Materials:

-

This compound

-

Cancer cell line of interest

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

b. Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.

-

Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add 600 µL of complete growth medium to the lower chamber of each well.

-

Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15 minutes. Then, stain the cells with crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Data Acquisition and Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field and compare the different treatment groups.

Signaling Pathways and Visualizations

This compound, as a FAK inhibitor, primarily impacts the FAK signaling pathway. This pathway is a central hub for signals originating from integrin-mediated cell adhesion to the extracellular matrix (ECM) and growth factor receptors.

FAK Signaling Pathway

Upon cell adhesion, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas, paxillin, and Grb2, leading to the activation of several signaling cascades. Key downstream pathways affected by FAK activity include:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

RAS/MEK/ERK (MAPK) Pathway: Regulates cell growth, differentiation, and survival.

-

Rac/Rho GTPase Pathway: Controls cytoskeletal organization, cell motility, and invasion.

Inhibition of FAK by this compound is expected to disrupt these downstream signaling events, leading to reduced cell proliferation, survival, migration, and invasion.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the downstream effects of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent and selective inhibitor of FAK that effectively modulates downstream signaling pathways critical for cancer cell proliferation, survival, and motility. The provided data and protocols offer a foundational framework for researchers investigating the therapeutic potential of targeting FAK with this compound. Further research, particularly quantitative analysis of downstream signaling events and in vivo studies, will be crucial to fully elucidate the anti-cancer efficacy of this compound and its derivatives. The development of PROTACs incorporating this compound represents a promising strategy to not only inhibit FAK's kinase activity but also to eliminate its scaffolding functions through protein degradation.

References

BI-4464: A Potent PTK2/FAK Inhibitor for Modulating Cancer Cell Invasion and Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis remains the primary cause of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit cancer cell invasion and dissemination. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, has emerged as a critical mediator of cancer progression, playing a pivotal role in cell adhesion, migration, and invasion. Overexpression and hyperactivity of FAK are frequently observed in various advanced-stage solid tumors. BI-4464 is a highly selective, ATP-competitive inhibitor of FAK with a potent half-maximal inhibitory concentration (IC50) of 17 nM[1][2][3]. This technical guide provides a comprehensive overview of the anticipated impact of this compound on cancer cell invasion and metastasis, based on the established role of FAK signaling. It details relevant experimental protocols and visualizes key cellular pathways and workflows to support further research and development in this area.

This compound: A Profile of a Selective FAK Inhibitor

This compound has been identified as a potent and highly selective inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK)[1][2][3]. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of FAK, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades[1][2][3]. The high selectivity of this compound makes it a valuable tool for dissecting the specific roles of FAK in cellular processes, including those that drive cancer metastasis. Furthermore, this compound has been utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of FAK protein[1][2].

The FAK Signaling Pathway and Its Role in Invasion and Metastasis

FAK is a central node in the signaling pathways that link integrin-mediated cell-extracellular matrix (ECM) adhesions to the actin cytoskeleton and various intracellular signaling cascades. The activation of FAK is a multi-step process initiated by integrin clustering upon cell adhesion to the ECM. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases[4]. The recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 in the kinase domain activation loop and Y925, which serves as a docking site for Grb2[4].

The full activation of the FAK-Src complex triggers a cascade of downstream signaling events that promote cell migration, invasion, and survival. These include the activation of the PI3K-Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival, and the modulation of small GTPases such as RhoA, Rac1, and Cdc42, which regulate the dynamics of the actin cytoskeleton required for cell motility[5]. FAK signaling also influences the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, thereby facilitating cancer cell invasion[4].

Figure 1: FAK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on FAK Inhibition and its Impact on Cancer Cells

While specific quantitative data on the anti-invasive and anti-metastatic effects of this compound are not extensively available in the public domain, studies on other FAK inhibitors and FAK-degrading PROTACs provide valuable insights into the expected outcomes of FAK inhibition.

| Compound/Method | Target | Cell Line(s) | Assay | Endpoint | Result | Reference |

| This compound | PTK2/FAK | Cell-free | Kinase Assay | IC50 | 17 nM | [1][2][3] |

| This compound | PTK2/FAK | Human Hepatocellular Carcinoma (HCC) cell lines | Proliferation Assay | pIC50 | ~5 | [2] |

| F2 (FAK PROTAC) | FAK Degradation | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 (Breast Cancer) | Viability Assay | IC50 | 0.73, 1.09, 5.84, 3.05 µM, respectively | [6] |

| F2 (FAK PROTAC) | FAK Degradation | 4T1, MDA-MB-231 (Breast Cancer) | Adhesion, Migration, Invasion Assays | - | Inhibition of adhesion, migration, and invasion | [6] |

| BI 853520 | FAK | PC-3 (Prostate Cancer) | In vivo Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth at 50 mg/kg daily | [7] |

Experimental Protocols for Assessing Cancer Cell Invasion and Metastasis

The following are detailed methodologies for key in vitro experiments to evaluate the impact of FAK inhibitors like this compound on cancer cell invasion and migration.

Wound-Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess collective cell migration.

-

Cell Seeding: Plate cancer cells in a 6-well plate and culture until they form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add a culture medium with a low serum concentration containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure is indicative of cell migration.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a thin layer of Matrigel (or another basement membrane extract) and allow it to solidify.

-

Cell Preparation: Culture cancer cells and treat them with this compound or a vehicle control for a predetermined time (e.g., 48 hours). After treatment, harvest the cells and resuspend them in a serum-free culture medium.

-

Assay Setup: Add a culture medium containing a chemoattractant (e.g., 20% fetal bovine serum) to the lower chamber of a 24-well plate. Place the Matrigel-coated Transwell inserts into the wells. Seed the prepared cell suspension into the upper chamber of the inserts.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with a suitable stain (e.g., crystal violet).

-

Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

-

-

Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group.

Figure 2: Workflow of a Transwell Invasion Assay.

Conclusion

This compound, as a potent and selective inhibitor of FAK, holds significant promise as a therapeutic agent to counteract cancer cell invasion and metastasis. By disrupting the central role of FAK in mediating signals from the tumor microenvironment to the intracellular machinery that governs cell motility and invasion, this compound is poised to inhibit key steps in the metastatic cascade. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further preclinical and clinical investigations into the anti-metastatic potential of this compound and other FAK-targeting therapies. Further research focusing on in vivo models of metastasis and the identification of predictive biomarkers will be crucial for the successful clinical translation of this therapeutic strategy.

References

- 1. What are PTK2b gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Daurinol blocks breast and lung cancer metastasis and development by inhibition of focal adhesion kinase (FAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling FAK's Scaffolding Function: A Technical Guide to Utilizing BI-4464

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing processes such as cell adhesion, migration, proliferation, and survival. Beyond its well-established kinase activity, FAK also functions as a crucial scaffolding protein, orchestrating protein-protein interactions within focal adhesions and other cellular compartments.[1][2][3] Distinguishing the kinase-dependent and scaffolding functions of FAK is essential for a comprehensive understanding of its biological roles and for the development of targeted therapeutics.

This technical guide provides an in-depth framework for utilizing BI-4464, a potent and selective ATP-competitive inhibitor of FAK, to investigate the scaffolding functions of FAK. By comparing the cellular effects of this compound with those of FAK-degrading PROTACs derived from it, researchers can effectively dissect the distinct contributions of FAK's enzymatic and non-enzymatic activities.

This compound and Related Compounds: A Quantitative Overview

This compound serves as a high-affinity ligand for FAK, making it an excellent tool for inhibiting its kinase activity.[4][5] Furthermore, its utility has been expanded through its incorporation into Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which induce the degradation of the entire FAK protein, thereby ablating both its kinase and scaffolding functions.[1][6]

| Compound | Type | Target | IC50 / DC50 | Key Features | Reference |

| This compound | Kinase Inhibitor | PTK2/FAK | IC50: 17 nM | Highly selective ATP-competitive inhibitor. Used as a ligand for PROTACs. | [4][5] |

| BI-3663 | PROTAC | PTK2/FAK | DC50: ~30 nM | Cereblon-based PROTAC using this compound as the FAK-binding ligand. Induces FAK degradation. | [7] |

| PROTAC-3 | PROTAC | FAK | DC50: 3.0 nM | VHL-based PROTAC using Defactinib as the FAK-binding ligand. | [1] |

Conceptual Framework: Delineating Kinase vs. Scaffolding Functions

The core strategy for isolating FAK's scaffolding function involves a comparative analysis of the effects of inhibiting its kinase activity versus eliminating the entire protein.

Experimental Protocols

To effectively study the scaffolding function of FAK using this compound, a combination of techniques that can assess protein-protein interactions and downstream signaling events is required.

Co-Immunoprecipitation (Co-IP) to Assess FAK Protein Interactions

This protocol is designed to determine if the interaction between FAK and a putative binding partner is dependent on FAK's kinase activity.

a. Cell Lysis:

-

Culture cells to 80-90% confluency and treat with either vehicle (DMSO), this compound (e.g., 1 µM), or a FAK PROTAC (e.g., BI-3663, 100 nM) for the desired time (e.g., 6-24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[8][9]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of an antibody against the protein of interest (e.g., anti-FAK or anti-binding partner) overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

c. Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FAK and the putative binding partner.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Western Blotting for FAK Phosphorylation

This protocol is essential to confirm the on-target effect of this compound by assessing the phosphorylation status of FAK at its autophosphorylation site (Y397) and other key residues.

-

Prepare cell lysates as described in the Co-IP protocol after treatment with vehicle, this compound, or FAK PROTAC.

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against phospho-FAK (e.g., pY397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or ß-actin) to ensure equal protein loading and to assess FAK degradation in the PROTAC-treated samples.

Proximity Ligation Assay (PLA) for In Situ Visualization of FAK Interactions

PLA allows for the visualization and quantification of protein-protein interactions within intact cells, providing spatial context to the interactions identified by Co-IP.

-

Seed cells on coverslips and treat with vehicle, this compound, or FAK PROTAC.

-

Fix, permeabilize, and block the cells according to the manufacturer's protocol (e.g., Duolink® PLA).

-

Incubate with primary antibodies raised in different species against FAK and the protein of interest.

-

Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).

-

Ligate the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).

-

Amplify the circular DNA via rolling circle amplification.

-

Detect the amplified product with fluorescently labeled oligonucleotides.

-

Visualize the PLA signals as fluorescent spots using a fluorescence microscope and quantify using image analysis software.

FAK Signaling Pathway and Points of Intervention

Understanding the FAK signaling pathway is crucial for interpreting the results of experiments using this compound and FAK PROTACs.

Conclusion

The strategic use of this compound in conjunction with FAK-degrading PROTACs provides a powerful approach to dissect the multifaceted roles of FAK. By selectively inhibiting kinase activity while preserving the protein scaffold, this compound allows for the investigation of FAK's non-enzymatic functions. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers aiming to unravel the complexities of FAK signaling and its implications in health and disease. This understanding is critical for the development of more effective and nuanced therapeutic strategies targeting the FAK pathway.

References

- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

BI-4464: A Potent Modulator of the Tumor Microenvironment Through FAK Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI-4464, a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), has emerged as a critical tool for investigating and targeting the complex interplay between cancer cells and their surrounding microenvironment. With an IC50 value of 17 nM for PTK2/FAK, this compound offers a potent means to dissect the kinase-dependent and independent scaffolding functions of FAK that are pivotal in tumorigenesis, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME).[1][2][3] This technical guide provides a comprehensive overview of this compound's effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to this compound and its Target: Focal Adhesion Kinase (FAK)

This compound is a small molecule inhibitor that specifically targets FAK, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a multitude of solid tumors. FAK plays a central role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including proliferation, survival, migration, and invasion.[4] Beyond its cell-intrinsic roles, FAK is a master regulator of the TME, influencing angiogenesis, fibrosis, and immune suppression, thereby creating a supportive niche for tumor progression.[5][6] this compound is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which mediate the degradation of FAK, offering an alternative therapeutic strategy to abolish both its kinase and scaffolding functions.[1][7][8]

Quantitative Effects of FAK Inhibition on the Tumor Microenvironment

The inhibition of FAK by molecules like this compound instigates a profound remodeling of the tumor microenvironment. The following tables summarize the key quantitative effects observed in preclinical studies using FAK inhibitors. While these studies may have utilized other FAK inhibitors, the data provides a strong indication of the expected effects of this compound.

| TME Component | Parameter Measured | Effect of FAK Inhibition | Cancer Type | FAK Inhibitor Used | Reference |

| Immune Cells | CD8+ T cell infiltration | Increased | Pancreatic Cancer | VS-6063 | [9] |

| F4/80+ Macrophages | Decreased | Pancreatic Cancer | VS-4718 | [10] | |

| CD206+ M2 Macrophages | Decreased | Pancreatic Cancer | VS-4718 | [10] | |

| GR1+ Granulocytes | Decreased | Pancreatic Cancer | VS-4718 | [10] | |

| Stromal Components | Tumor Fibrosis (Collagen) | Decreased | Pancreatic Cancer | VS-4718 | [10] |

| Angiogenesis | Microvessel Density | Decreased | Hepatocellular Carcinoma | HGFK1 (downregulates FAK signaling) | [11] |

Signaling Pathways Modulated by this compound in the Tumor Microenvironment

This compound, through its inhibition of FAK, disrupts key signaling cascades that govern the composition and function of the TME. The primary mechanism involves the suppression of downstream pathways that promote an immunosuppressive and pro-tumorigenic environment.

FAK-Mediated Regulation of Chemokine Expression and Immune Cell Infiltration

FAK inhibition has been shown to enhance the infiltration of cytotoxic CD8+ T cells into the tumor. This is, in part, mediated by the upregulation of the chemokine CXCL10. The diagram below illustrates the signaling pathway leading from FAK inhibition to increased T cell recruitment.

FAK's Role in Cancer-Associated Fibroblast Activation and Fibrosis

FAK is a key driver of cancer-associated fibroblast (CAF) activation and the subsequent deposition of extracellular matrix (ECM) components, leading to fibrosis. This fibrotic stroma acts as a physical barrier, impeding immune cell infiltration and drug delivery. This compound can counteract this by inhibiting CAF activation and reducing collagen production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the tumor microenvironment.

Immunohistochemistry (IHC) for Immune Cell Infiltration

This protocol details the steps for staining paraffin-embedded tumor sections to visualize and quantify immune cell populations.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-CD8, anti-F4/80)

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with PBS (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with DAB substrate solution until the desired stain intensity develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse with tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Analysis:

-

Images of stained sections are captured using a light microscope.

-

The number of positive cells (e.g., brown-stained CD8+ T cells) is counted in multiple high-power fields (HPFs).

-

Data is expressed as the average number of positive cells per HPF or per tumor area.

Masson's Trichrome Staining for Fibrosis Assessment

This protocol is used to visualize collagen fibers (blue) in contrast to cell nuclei (black) and cytoplasm (red), allowing for the quantification of fibrosis.

Materials:

-

FFPE tumor tissue sections

-

Bouin's solution

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic-phosphotungstic acid solution

-

Aniline blue solution

-

1% acetic acid solution

Procedure:

-

Deparaffinization and Rehydration: Follow the same procedure as for IHC.

-

Mordanting: Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.

-

Washing: Rinse thoroughly in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Rinse in running water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 1 minute. Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Quantitative Analysis:

-

Stained sections are imaged, and the percentage of the blue-stained area (collagen) relative to the total tumor area is quantified using image analysis software (e.g., ImageJ).

Endothelial Cell Tube Formation Assay for Angiogenesis

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Matrigel or other basement membrane extract

-

96-well culture plate

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

This compound or vehicle control

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate (50 µL/well). Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing this compound at various concentrations or vehicle control.

-

Incubation: Seed the cells onto the Matrigel-coated wells (1-2 x 10^4 cells/well). Incubate at 37°C for 4-18 hours.

-

Visualization and Quantification:

-

Examine the formation of tube-like structures under a phase-contrast microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

-

Conclusion

This compound represents a powerful pharmacological tool to investigate the multifaceted roles of FAK in shaping the tumor microenvironment. Its ability to inhibit FAK kinase activity leads to a cascade of effects, including enhanced anti-tumor immunity, reduced fibrosis, and modulation of angiogenesis. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the therapeutic potential of targeting the FAK signaling axis in cancer. As our understanding of the TME deepens, the strategic use of selective inhibitors like this compound will be instrumental in the development of novel and more effective combination therapies for a wide range of malignancies.

References

- 1. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]

- 2. corning.com [corning.com]

- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 4. Picrosirius red stain and collagen quantification [bio-protocol.org]

- 5. med.emory.edu [med.emory.edu]

- 6. protocols.io [protocols.io]

- 7. med.emory.edu [med.emory.edu]

- 8. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promocell.com [promocell.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. personalis.com [personalis.com]

Methodological & Application

Application Notes and Protocols for BI-4464 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4464 is a potent and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), with a reported IC50 of 17 nM.[1][2] This molecule serves as a critical tool for investigating the roles of FAK in cellular processes such as proliferation, survival, and migration. Furthermore, this compound is utilized as a FAK-targeting ligand in the development of Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which induce the degradation of FAK.[3][4][5] These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory and degradation-inducing capabilities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (PTK2/FAK) | 17 nM | Cell-free kinase assay | [1][2] |

| pIC50 (Cell Proliferation) | ~5 | Human Hepatocellular Carcinoma (HCC) cell lines | |

| IC50 (Cell Viability) | ~0.9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |

| PROTAC Application (BI-3663 using this compound ligand) | |||

| Parameter | Value | Cell Lines | Reference |

| DC50 (PTK2/FAK Degradation) | 30 nM (median) | Panel of 11 HCC cell lines | [5][6][7] |

| pDC50 (PTK2/FAK Degradation) | 7.6 | Hep3B2.1-7 cells | [5] |

| pDC50 (PTK2/FAK Degradation) | 7.9 | A549 cells | [5] |

Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrin clustering and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[8][9] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, including p130Cas and Paxillin. These events trigger signaling cascades that regulate crucial cellular functions such as cell proliferation, survival, migration, and cytoskeletal remodeling.[1][8][10]

Caption: FAK Signaling Pathway.

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on the proliferation of cancer cell lines.[3][4]

Workflow:

Caption: MTT Cell Proliferation Assay Workflow.

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final concentrations should typically range from 0 to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 18 to 72 hours at 37°C in a humidified 5% CO2 incubator. An 18-hour incubation has been previously reported.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of this compound to determine the IC50 value.

FAK Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of FAK protein in cells treated with a PROTAC incorporating this compound (e.g., BI-3663).

Workflow:

Caption: Western Blot Workflow for FAK Degradation.

Materials:

-

FAK PROTAC (e.g., BI-3663)

-

Cell line of interest (e.g., A549, Hep3B2.1-7)

-

Complete cell culture medium

-

6-well or 12-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FAK and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the FAK PROTAC (e.g., 0-1000 nM) for a specified duration (e.g., 18 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody and the primary antibody for the loading control overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the FAK signal to the loading control to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA)

This protocol is a general framework for a CETSA experiment to confirm the direct engagement of this compound with its target protein FAK in a cellular context.[8][11][12]

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

-

This compound

-

Cell line expressing FAK

-

PBS

-

PCR tubes or plates

-

Thermal cycler or heating blocks

-

Liquid nitrogen

-

Centrifuge

-

Western blotting reagents (as described in the FAK degradation assay protocol)

Procedure:

-

Cell Treatment: Harvest cells and resuspend them in culture medium or PBS. Treat the cell suspension with this compound at a desired concentration (e.g., 1-10 µM) or with a vehicle control (DMSO) for a specific time (e.g., 1-3 hours) at 37°C.

-

Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and prepare the samples for Western blotting as described in the FAK degradation protocol.

-

Western Blot Analysis: Perform a Western blot to detect the amount of soluble FAK at each temperature for both the this compound-treated and vehicle-treated samples.

-

Data Analysis: Quantify the FAK band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C). Plot the relative amount of soluble FAK against the temperature for both conditions. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. goldbio.com [goldbio.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. annualreviews.org [annualreviews.org]

Application Notes and Protocols for BI-4464 in a Mouse Xenograft Model of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective Focal Adhesion Kinase (FAK) inhibitor, BI-4464, in a mouse xenograft model of cancer. The information compiled is based on existing research on this compound and other FAK inhibitors, offering a foundational guide for preclinical efficacy studies.

Introduction to this compound

This compound is a potent and highly selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK), with an IC50 of 17 nM.[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound has also been utilized as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its specific binding to FAK.

Mechanism of Action: The FAK Signaling Pathway

FAK is a central node in signaling pathways that control tumor progression and metastasis. Upon activation by upstream signals from integrins or growth factor receptors, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[4] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, including p130Cas, Paxillin, and activation of the PI3K/AKT and MAPK/ERK pathways.[4][5] These pathways collectively promote cell survival, proliferation, migration, and invasion. Inhibition of FAK by this compound is expected to disrupt these oncogenic signaling cascades.

Quantitative Data from FAK Inhibitor Xenograft Studies

While specific in vivo xenograft data for this compound is not publicly available, the following tables summarize representative data from studies using other potent FAK inhibitors, PF-562,271 and BI 853520, to provide an indication of the potential efficacy of targeting FAK in vivo.

Table 1: Tumor Growth Inhibition with FAK Inhibitor PF-562,271 in Mouse Xenograft Models [6][7]

| Cell Line | Cancer Type | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (%) |

| BxPc3 | Pancreatic | 50 mg/kg, p.o., bid | Not Specified | 86 |

| PC3-M | Prostate | 50 mg/kg, p.o., bid | Not Specified | 45 |

| PC3M-luc-C6 | Prostate | 25 mg/kg, p.o., bid | 14 days | 62 |

Table 2: Antitumor Efficacy of FAK Inhibitor BI 853520 in a PC-3 Prostate Cancer Xenograft Model [8]

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 17 | Tumor Growth Inhibition (%) | p-value |

| Vehicle | Not Specified | 644 | - | - |

| BI 853520 | 50 mg/kg, p.o., daily | ~45 | 93 | < 0.0001 |

Disclaimer: The data presented in Tables 1 and 2 are from studies on the FAK inhibitors PF-562,271 and BI 853520, respectively, and are intended to be illustrative of the potential anti-tumor effects of FAK inhibition. These results may not be directly transferable to this compound.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of this compound.

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under sterile conditions according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability.

-

Cell Harvesting:

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with medium containing serum and collect the cells in a sterile conical tube.

-

Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in serum-free medium or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

-

Cell Suspension Preparation:

-

Centrifuge the required number of cells and resuspend the pellet in a sterile solution for injection. A common suspension is a 1:1 mixture of serum-free medium/PBS and Matrigel.

-

The typical injection volume is 100-200 µL, containing 1 x 10^6 to 10 x 10^6 cells. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

-

Subcutaneous Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane).

-

Wipe the injection site (typically the flank) with an alcohol swab.

-

Gently lift the skin and inject the cell suspension subcutaneously.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Begin monitoring the mice for tumor formation a few days after injection.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[9]

-

Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).[10]

-

Protocol 2: Administration of this compound and Efficacy Evaluation

This protocol details the preparation and administration of this compound and the subsequent monitoring of its effects on tumor growth.

Materials:

-

This compound compound

-

Vehicle components (e.g., DMSO, corn oil, or 0.5% CMC-Na)

-

Mice with established xenograft tumors

-

Oral gavage needles

-

Calipers

-

Animal balance

Procedure:

-

This compound Formulation:

-

Prepare the dosing solution fresh daily.

-

A suggested vehicle for this compound for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

-

Alternatively, a solution in a mixture of DMSO and corn oil can be used. For example, dissolve this compound in a small amount of DMSO and then dilute with corn oil to the final concentration.

-

-

Dosing:

-

Based on data from other FAK inhibitors, a starting dose for this compound could be in the range of 25-50 mg/kg, administered orally once or twice daily.[6][8]

-

The final dosing regimen should be determined through preliminary tolerability studies.

-

Administer the formulated this compound or vehicle control to the respective groups of mice via oral gavage.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

-

Record all measurements meticulously.

-

Monitor the general health and behavior of the mice daily.

-

-

Endpoint and Tissue Collection:

-

The study should be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).[10]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured as a secondary endpoint.

-

Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-FAK) or fixed in formalin for immunohistochemistry.

-

-

Data Analysis:

-

Calculate the mean tumor volume ± SEM for each group at each time point.

-

Plot the mean tumor volume over time for each group.

-

Calculate the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

-

Conclusion

This compound, as a selective FAK inhibitor, holds promise as a therapeutic agent for cancer. The protocols and information provided herein offer a robust framework for designing and executing preclinical studies to evaluate its efficacy in mouse xenograft models. While direct in vivo data for this compound is currently limited, the provided examples from other FAK inhibitors suggest that targeting this pathway can lead to significant tumor growth inhibition. Careful execution of these protocols will be crucial in elucidating the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcutaneous xenograft tumor models [bio-protocol.org]

Application Notes and Protocols: BI-4464 as a Ligand for Designing FAK-Targeting PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] While traditional small-molecule inhibitors can block the kinase activity of FAK, they do not affect its kinase-independent scaffolding functions, which also contribute to tumor progression.[5][6][7][8]

Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting them.[5][7] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][9] This approach can eliminate both the enzymatic and scaffolding functions of the target protein.[7][8]

BI-4464 is a highly selective, ATP-competitive inhibitor of FAK.[10][11][12][13] Its demonstrated potency and selectivity make it an excellent candidate ligand for the development of FAK-targeting PROTACs.[10][11] These application notes provide an overview of the FAK signaling pathway, quantitative data on this compound and derived PROTACs, and detailed protocols for the design and evaluation of novel FAK degraders.

Section 1: FAK Signaling Pathway

FAK is a central mediator of signaling from integrins and growth factor receptors.[1][2] Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[3][14] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][6] The resulting FAK/Src complex then phosphorylates a variety of downstream substrates, including p130Cas and paxillin, to regulate signaling pathways that control cell migration, proliferation, and survival.[1][3][6]

References

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]

- 8. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Nordic Biosite [nordicbiosite.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for Cell Viability Assay Optimization with BI-4464 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4464 is a potent and highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1][2] With an IC50 value of 17 nM, this compound serves as a critical tool in cancer research and drug development, particularly in studying cellular adhesion, migration, proliferation, and survival.[1][2] FAK is a key mediator of signaling pathways initiated by integrins and growth factor receptors, influencing downstream cascades such as PI3K/AKT and Ras/MEK/ERK.[3][4][5][6] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention.[6]

These application notes provide a comprehensive guide to optimizing cell viability assays for the in vitro assessment of this compound's cytotoxic and cytostatic effects. Detailed protocols for colorimetric (MTT) and luminescent (CellTiter-Glo®) assays are presented, along with strategies for data interpretation and troubleshooting.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in its activation.[5] This inhibition prevents the recruitment of Src family kinases and subsequent phosphorylation of other downstream targets, thereby disrupting the signaling cascades that promote cell survival and proliferation.[3][6]

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize the inhibitory activity of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing dose-response experiments.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 |

| Various HCC Lines | Hepatocellular Carcinoma | Proliferation | 18 | ~10 µM (pIC50 ~5)[2] |

| HUVECs (VLP-treated) | - | Viability | 48 | ~0.9 µM[2] |

| BT474 | Breast Cancer | MTT | 24 | Example Data Point |

| SW620 | Colon Cancer | MTT | 24 | Example Data Point |

Table 2: Example Dose-Response Data for a FAK Inhibitor in BT474 Cells (MTT Assay, 24h)

| Concentration (µM) | % Viability (Mean) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 0.01 | 98.2 | 5.1 |

| 0.1 | 85.7 | 6.2 |

| 1 | 62.1 | 5.5 |

| 5 | 45.3 | 4.8 |

| 10 | 25.9 | 3.9 |

| 20 | 15.4 | 3.1 |

Experimental Protocols

Optimization is key for obtaining reliable and reproducible data in cell viability assays.[7] The following workflow provides a general framework for optimizing your experiments with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.[8][9][10] The absorbance of the dissolved formazan is proportional to the number of metabolically active cells.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8][11]

-

Multichannel pipette

Procedure:

-